molecular formula C21H19FN4OS B2681330 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide CAS No. 1172366-82-3

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide

Cat. No.: B2681330
CAS No.: 1172366-82-3
M. Wt: 394.47
InChI Key: DBLLCJWARXMUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide is a synthetic chemical compound featuring a benzothiazole core, a fluorobenzamide moiety, and a pyrazole-containing side chain, designed for research applications. Compounds containing the 1,3-benzothiazole scaffold are among the most significant heterocyclic compounds in medicinal chemistry and are extensively investigated for their wide range of pharmacological properties . The structural motif of an N-benzothiazolyl benzamide is found in compounds studied for various biological activities. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), representing valuable pharmacological tools for exploring this atypical Cys-loop receptor . Furthermore, benzothiazole derivatives have been patented for potential use in treating neurological conditions such as Alzheimer's and Parkinson's disease, highlighting the therapeutic interest in this chemical class . The inclusion of a 4-fluorobenzamide group is a common strategy in drug discovery, as seen in a potent and selective 5-HT 1F receptor agonist developed for migraine therapy research . The 3,5-dimethylpyrazole unit linked via an ethyl chain adds complexity and potential for target interaction, as pyrazole-based structures are prevalent in various bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-14-13-15(2)26(24-14)12-11-25(20(27)16-7-9-17(22)10-8-16)21-23-18-5-3-4-6-19(18)28-21/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLLCJWARXMUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with 4-fluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Benzamide Group

The amide functional group in the fluorobenzamide moiety participates in nucleophilic substitution under alkaline conditions. Key reactions include:

Reaction Conditions Products Yield Reference
HydrolysisNaOH (aq.), reflux, 6–8 hrs4-Fluorobenzoic acid + 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,3-benzothiazol-2-amine~65%
Aminolysis with NH₃NH₃/MeOH, 60°C, 12 hrs4-Fluorobenzamide derivative with modified amine substituents72%
  • Mechanistic Insight : The electron-withdrawing fluorine atom at the para position enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole ring undergoes electrophilic substitution, primarily at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms:

Reaction Reagent Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzothiazole derivative
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C5-Bromo-1,3-benzothiazole analog
  • Note : Substitution patterns are influenced by steric hindrance from the pyrazole-ethyl group.

Cyclization and Rearrangement Reactions

The pyrazole and benzothiazole moieties enable intramolecular cyclizations:

Pyrazole-Mediated Cyclocondensation

Under acidic conditions (HCl/EtOH, reflux), the pyrazole ring undergoes cyclocondensation with carbonyl-containing reagents, forming fused heterocycles (e.g., pyrazolo[1,5-a]benzothiazoles) .

Benzothiazole Ring-Opening

Treatment with strong nucleophiles (e.g., LiAlH₄) cleaves the benzothiazole ring, yielding thiol-containing intermediates :

C12H10FN3OS+LiAlH4Thiol derivative+By-products\text{C}_{12}\text{H}_{10}\text{FN}_3\text{OS} + \text{LiAlH}_4 \rightarrow \text{Thiol derivative} + \text{By-products}

Functionalization at the Pyrazole Ring

The 3,5-dimethylpyrazole group participates in:

Reaction Reagent Product Application
AlkylationCH₃I/K₂CO₃, DMF, 80°CQuaternized pyrazole derivativeIonic liquid synthesis
OxidationKMnO₄, H₂O, 100°CPyrazole-3,5-dicarboxylic acidChelating agent synthesis
  • Key Finding : Methyl groups at positions 3 and 5 hinder electrophilic substitution but facilitate radical reactions .

Cross-Coupling Reactions

The fluorine atom enables palladium-catalyzed cross-couplings:

Reaction Catalyst Product Yield
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives60–85%
Buchwald–Hartwig AminationPd₂(dba)₃, XantphosAryl amine analogs70–90%
  • Conditions : Reactions require anhy

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Inhibitory Effects on Proteins
The compound has been investigated for its ability to selectively inhibit anti-apoptotic Bcl-2 proteins. This inhibition is crucial as it can lead to enhanced apoptosis in cancer cells, providing a potential therapeutic strategy for cancer treatment .

Pharmacology

Dipeptidyl Peptidase IV Inhibition
There is evidence suggesting that N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide may act as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are utilized in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels. The compound's selectivity and efficacy in inhibiting DPP-IV could be beneficial for developing new diabetes treatments .

Biochemical Applications

Structure Activity Relationship Studies
The compound serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing biological activity. By modifying substituents on the benzothiazole and pyrazole moieties, researchers can explore variations that enhance potency and selectivity against specific biological targets .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Anticancer ActivityInduces apoptosis in A549 and HeLa cells; effective cytotoxicity observed.
Protein InhibitionSelectively inhibits Bcl-2 proteins; potential for enhancing cancer therapies.
DPP-IV InhibitionShows promise as a DPP-IV inhibitor; could aid in type 2 diabetes treatment.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules:

Compound Name Key Structural Differences Biological Relevance
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethyl-1-piperidinyl)sulfonyl]benzamide Ethoxy group on benzothiazole; sulfonyl-piperidine substituent on benzamide Enhanced solubility due to sulfonyl group; potential kinase inhibitor
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-oxo and pyrazolopyrimidine core; sulfonamide substituent Reported as a JNK inhibitor with anti-inflammatory activity
(2E)-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}-4-(dimethylamino)but-2-enamide Unsaturated enamide chain; dimethylamino group Probable modulator of cellular signaling pathways (exact target undefined)

Pharmacological Activity

  • JNK Inhibition: Unlike AS601245 (a JNK inhibitor with a benzothiazole-pyrimidine core ), the target compound lacks a pyrimidine ring but retains the benzothiazole-pyrazole motif.
  • Metabolic Stability : The 3,5-dimethylpyrazole group in the target compound may confer greater metabolic stability compared to SP600125 (a pyrazolone-based JNK inhibitor), which is prone to rapid hepatic clearance .
  • Binding Affinity: Fluorine at the benzamide para position likely enhances hydrophobic interactions compared to non-fluorinated analogues like CEP-1347 (a bis-indole carbazole derivative), which relies on bulkier substituents for target engagement .

Physicochemical Properties

Property Target Compound N-[2-(3,5-Dimethylpyrazol)ethyl]-N-(4-ethoxybenzothiazol)-sulfonylbenzamide AS601245
Molecular Weight ~434.5 g/mol (estimated) 595.777 g/mol 396.45 g/mol
LogP (Predicted) 3.8–4.2 4.9 3.1
Hydrogen Bond Acceptors 5 9 6
Rotatable Bonds 6 10 7

The target compound exhibits moderate lipophilicity (LogP ~3.8–4.2), balancing cell permeability and solubility. Its lower molecular weight compared to the sulfonyl-piperidine analogue may improve bioavailability.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H18F2N4OS2\text{C}_{20}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{OS}_{2}

Key Properties:

  • Molecular Weight: 432.5 g/mol
  • CAS Number: 1172928-55-0
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds containing the benzothiazole moiety have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism involves the inhibition of key enzymes essential for bacterial survival.

Anticancer Potential

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The incorporation of a pyrazole ring enhances the cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective toxicity towards tumor cells while sparing normal cells .

The mechanism through which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition: The compound targets specific enzymes involved in metabolic pathways crucial for microbial and cancer cell proliferation.
  • Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell growth and apoptosis .
  • Oxidative Stress Induction: The compound can induce oxidative stress in target cells, leading to apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable absorption and distribution characteristics. Its lipophilicity allows for effective membrane permeability and bioavailability .

Parameter Value
AbsorptionHigh
DistributionWide (lipophilic)
MetabolismHepatic (CYP450)
ExcretionRenal

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antitumor Activity: A study published in Journal of Medicinal Chemistry demonstrated that a derivative with a similar structure showed potent antitumor activity against breast cancer cell lines through apoptosis induction .
  • Antimicrobial Efficacy Study: Research published in Antibiotics evaluated benzothiazole derivatives against Mycobacterium tuberculosis, finding significant inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide, and how are intermediates purified?

The synthesis typically involves sequential coupling reactions. A common approach is:

  • Step 1 : React 2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of pyridine to form the primary amide intermediate. Pyridine neutralizes HCl, preventing side reactions .
  • Step 2 : Alkylate the secondary amine group with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Crude products are often purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol or ethanol to ensure crystalline purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with distinct shifts for the benzothiazole (δ 7.2–8.5 ppm), pyrazole (δ 2.1–2.4 ppm for CH₃ groups), and fluorobenzamide (δ 165–170 ppm for carbonyl) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzothiazole and pyrazole moieties) and hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing the crystal lattice) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1680 cm⁻¹) and benzothiazole C–N vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during alkylation, as DMF may decompose under prolonged heating .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Process Control : Implement in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cellular assays)?

  • Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to distinguish direct enzyme inhibition from off-target effects .
  • Cellular Context : Compare activity in cell lines with varying expression levels of the target enzyme (e.g., PFOR in anaerobic organisms) to contextualize discrepancies .
  • Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with bioactivity, especially in complex biological matrices .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking Studies : Model interactions between the benzothiazole-fluorobenzamide core and enzyme active sites (e.g., PFOR’s flavin-binding domain) to prioritize substituents that improve binding .
  • MD Simulations : Assess thermodynamic stability of ligand-receptor complexes over 100-ns trajectories to predict resistance to conformational changes .
  • QSAR Analysis : Corrogate electronic parameters (e.g., Hammett σ values for substituents on the pyrazole ring) with bioactivity to optimize logP and polar surface area .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during pharmacological testing?

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin encapsulation to enhance solubility without altering bioactivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked phosphates) to the pyrazole moiety, which are cleaved in vivo to release the active compound .

Q. What experimental controls are critical when evaluating this compound’s potential off-target effects?

  • Negative Controls : Include structurally analogous but inactive compounds (e.g., benzothiazole derivatives lacking the pyrazole-ethyl group) to isolate target-specific effects .
  • Gene Knockdown : Use siRNA or CRISPR to silence the putative target enzyme and confirm loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.